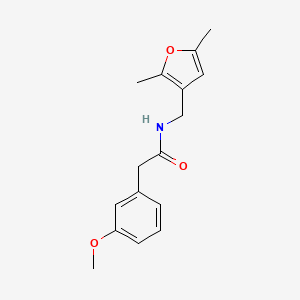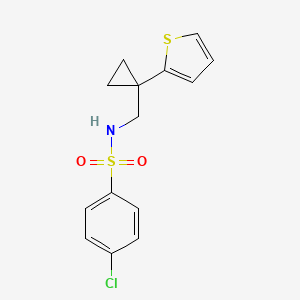
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide, also known as CCT018159, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent inhibitor of the protein kinase PDK1, which plays a critical role in regulating cell growth and survival. In
作用機序
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide exerts its effects by inhibiting the protein kinase PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, survival, and metabolism. By inhibiting PDK1, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide blocks the activation of Akt and mTOR, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism and insulin sensitivity. It has also been shown to protect neurons from oxidative stress and prevent cell death.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its potency and specificity for PDK1 inhibition. It has been shown to be effective in various scientific research applications and has the potential to be developed into a therapeutic agent. However, one of the limitations of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the scientific research of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of more potent and selective PDK1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide could help to overcome its low solubility and make it more accessible for lab experiments.
合成法
The synthesis of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4-dimethyl-5-oxo-1,2,4-triazole to form the key intermediate, which is then treated with N,N-dimethylacetamide to yield N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide.
科学的研究の応用
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In neurodegenerative diseases, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent cell death. In diabetes, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-13-15(9(17)14(7)2)5-8(16)12-10(6-11)3-4-10/h3-5H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMEZJSJUZHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)

![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)
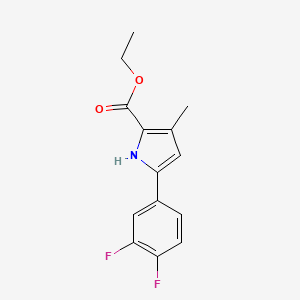
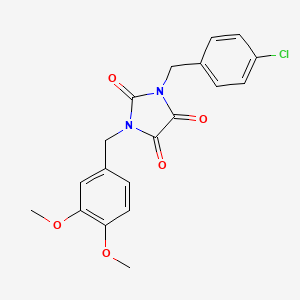
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)
![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)
![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)
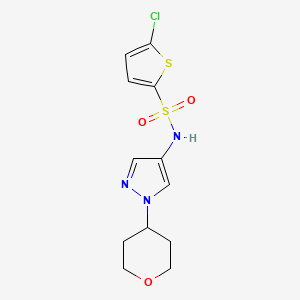
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)

